CID 67326574
Description
Key inferred characteristics (hypothetical due to data gaps):
- Molecular weight: Unspecified, but comparable to oscillatoxin derivatives (e.g., oscillatoxin D: CID 101283546, MW ~800–900 g/mol) .
- Functional groups: Likely contains heterocyclic or polyketide-like motifs, as seen in dimerizer compounds (e.g., rapamycin analogs) .
- Applications: If analogous to other CIDs, it may serve as a tool for protein manipulation or cellular signaling studies .
Properties
Molecular Formula |
C10H15N2Na2O8P |
|---|---|
Molecular Weight |
368.19 g/mol |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/t6-,7+,8+;;/m0../s1 |
InChI Key |
QCGVBSTURNXKRH-ZJWYQBPBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na].[Na] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 67326574 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.
Chemical Reactions Analysis
Substitution Reactions
CID 67326574 participates in nucleophilic substitution reactions, particularly at electron-deficient positions. For example:
-
Aryl substitution : The 3,4,5-trimethoxyphenyl group in related compounds undergoes π–π interactions with residues like HIS-192 and GLU-196 in tubulin, suggesting potential for electrophilic aromatic substitution under acidic or basic conditions .
-
Amide formation : Secondary amines (e.g., 5a–5k) react with chloroacetyl chloride in the presence of triethylamine to form acetamide derivatives, a process applicable to this compound’s structural analogs .
Reagents : Chloroacetyl chloride, triethylamine, NaBH₄ (reduction) .
Multicomponent Reactions (MCRs)
This compound’s scaffold aligns with MCR-derived heterocycles. Key pathways include:
-
Knoevenagel condensation : Formation of intermediates via reaction between aldehydes and active methylene compounds (e.g., malononitrile), followed by cyclization .
-
Three-component synthesis : Ninhydrin and malononitrile react with diamines in water to yield imidazolidin-2-ylidene-indenedione derivatives, a method applicable to this compound’s synthesis .
Conditions :
| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | Solvent-free | Ce-MCM-41 | 70–85 | |
| Three-component reaction | Water | None | 73–98 |
Oxidation and Reduction
-
Oxidation : Methylsulfide groups in pyridopyrimidine analogs are oxidized to sulfoxides using m-chloroperbenzoic acid (m-CPBA) .
-
Reduction : Imines (e.g., 4a–4k) are reduced to secondary amines (5a–5k) with NaBH₄ in methanol .
Key Reagents :
Cyclization and Heterocycle Formation
This compound’s core structure suggests involvement in cyclization reactions:
-
Pyrazole/triazole incorporation : Pyrazoles or triazoles react with acetamide intermediates under potassium carbonate catalysis to form fused heterocycles .
-
Spiro compound formation : Unexpected products like spiro[indene-2,4′-indeno[1,2-b]pyran]-3′-carbonitrile arise from urea participation in MCRs .
Biological Activity-Driven Reactions
Molecular docking studies reveal interactions with tubulin’s colchicine binding site, where this compound analogs:
Implications : Modifications at the 3,4,5-trimethoxyphenyl or indole moieties alter binding affinity, guiding structure-activity relationship (SAR) optimization .
Synthetic Optimization Trends
Scientific Research Applications
CID 67326574 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of CID 67326574 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biological processes. The detailed mechanism of action is studied to understand how this compound exerts its effects and to identify potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 67326574, we compare it with structurally or functionally related compounds.
Table 1: Comparison of this compound with Similar Compounds
Key Research Findings
Functional Analog: Oscillatoxin Derivatives Oscillatoxin D (CID 101283546) and its analogs are marine-derived polyketides with potent bioactivity, such as sodium channel modulation . Structural similarity suggests this compound may share biosynthesis pathways with oscillatoxins, but functional divergence is likely .
Mechanistic Analog: Photocleavable Rapamycin (pRap)
- pRap (CID unspecified) is a synthetic CID engineered for spatiotemporal control of protein dimerization. It incorporates a photocleavable linker, enabling light-triggered activation .
- Unlike pRap, this compound lacks evidence of photolytic properties or engineered cell permeability, limiting its utility in live-cell studies .
Synthetic Accessibility
- Compounds like pRap require multi-step synthesis with modifications to enhance stability and permeability. In contrast, natural analogs like oscillatoxin D are isolated from marine organisms, posing challenges for scalable production .
Q & A
Q. How can researchers mitigate bias in interpreting this compound’s efficacy data from preclinical trials?
- Methodological Answer : Employ blinding during data collection and analysis. Use independent third-party validation for critical assays. Adhere to ARRIVE guidelines for preclinical reporting .
Key Considerations for Researchers
- Ethical Compliance : Ensure all studies involving biological samples comply with institutional review board (IRB) protocols .
- Data Transparency : Deposit raw datasets in repositories like Zenodo or Figshare with persistent identifiers .
- Critical Validation : Replicate key findings in ≥2 independent labs to confirm robustness .
Note: Avoid citing non-peer-reviewed platforms (e.g., ). Prioritize primary literature indexed in PubMed or CAS SciFinder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
